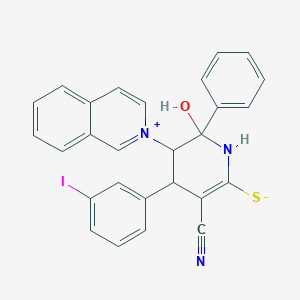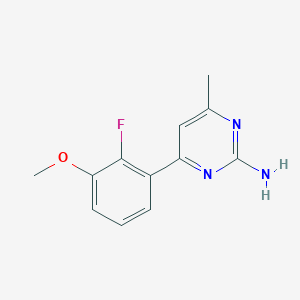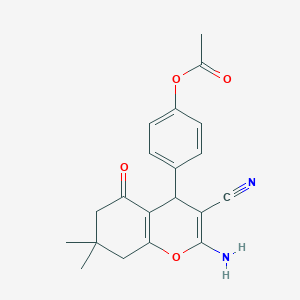
5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
Übersicht
Beschreibung
5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the isoquinoline core, followed by the introduction of the cyano, hydroxy, and iodophenyl groups through various substitution and addition reactions. The final step often involves the formation of the tetrahydropyridine ring and the thiolate group under specific conditions, such as the use of a base and a thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism by which 5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-cyano-6-hydroxy-4-phenyl-5-isoquinolinium-2-yl-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolate: Lacks the iodophenyl group.
3-cyano-6-hydroxy-4-(3-chlorophenyl)-5-isoquinolinium-2-yl-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolate: Contains a chlorophenyl group instead of an iodophenyl group.
Uniqueness
The presence of the iodophenyl group in 5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate makes it unique compared to similar compounds. This group can participate in specific reactions, such as halogen bonding or nucleophilic substitution, which can be exploited in various applications.
Eigenschaften
IUPAC Name |
5-cyano-2-hydroxy-4-(3-iodophenyl)-3-isoquinolin-2-ium-2-yl-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20IN3OS/c28-22-12-6-9-19(15-22)24-23(16-29)26(33)30-27(32,21-10-2-1-3-11-21)25(24)31-14-13-18-7-4-5-8-20(18)17-31/h1-15,17,24-25,30,32H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBVALJFVXWYQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(C(C(=C(N2)[S-])C#N)C3=CC(=CC=C3)I)[N+]4=CC5=CC=CC=C5C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20IN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-{1-[6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B4288674.png)
![6,9-dioxo-N-(2-phenoxyphenyl)octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B4288677.png)
![N-cyclopropyl-5-[1-(2-propylsulfanylacetyl)pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B4288679.png)
![N-(2-chlorophenyl)-3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanamide](/img/structure/B4288685.png)
![2-methyl-6-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B4288689.png)
![3-{2-[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B4288690.png)
![2-methyl-5-{4-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B4288697.png)
![N-(5-fluoro-2-methylphenyl)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]acetamide](/img/structure/B4288704.png)
![{[4-(2-chlorophenyl)-5-(isopropoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4288711.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine](/img/structure/B4288715.png)
![3-(1-methyl-2-pyrazin-2-ylethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4288720.png)

![1-(adamantane-1-carbonyl)-2-(2-iodophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile](/img/structure/B4288743.png)

